

Navigating the Environmental Journey of Dimethyl Disulfide: A Technical Guide

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Compound of Interest

Compound Name: *Dimethyl disulfide*

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A Comprehensive Technical Guide on the Environmental Fate and Transport of **Dimethyl Disulfide** (DMDS) for Researchers, Scientists, and Drug Development Professionals.

This in-depth guide provides a thorough examination of the environmental pathways of **dimethyl disulfide** (DMDS), a compound of significant interest in various industrial and agricultural applications. The following sections detail its physical and chemical characteristics, mobility, and persistence in the environment, supported by quantitative data, experimental methodologies, and visual pathway diagrams to offer a clear and comprehensive overview for the scientific community.

Physicochemical Properties of Dimethyl Disulfide

Understanding the intrinsic properties of DMDS is fundamental to predicting its behavior in the environment.^[1] Key physicochemical parameters are summarized in Table 1, providing a quantitative basis for its environmental fate assessment. DMDS is a colorless to yellow oily liquid with a characteristic garlic-like odor.^[2] It is denser than water and exhibits limited solubility.^[2]^[3]

Property	Value	Units	Conditions	Source
Molecular Weight	94.20	g/mol	[1]	
Vapor Pressure	28.7	mm Hg	25 °C	[2]
Henry's Law Constant	1.21×10^{-3}	atm·m ³ /mol	20 °C	[1][2]
Water Solubility	< 1 - 2.5	g/L	20-25 °C	[3][4]
Log Octanol-Water Partition Coefficient (Log K _{ow})	1.77	Unitless	[1]	
Soil Organic Carbon-Water Partitioning Coefficient (K _{oc})	40 (estimated)	mL/g	[1]	

Table 1: Key Physicochemical Properties of **Dimethyl Disulfide**. This table provides a summary of the essential physical and chemical properties of DMDS that govern its environmental distribution.

Environmental Fate and Transport

The environmental journey of DMDS is dictated by its physical and chemical properties, leading to its distribution and degradation across air, water, and soil compartments.

Fate in the Atmosphere

With a vapor pressure of 28.7 mm Hg at 25°C, DMDS is expected to exist predominantly as a vapor in the atmosphere.[2] Its primary atmospheric degradation pathway is through reaction with photochemically-produced hydroxyl (OH) radicals.[2] The estimated atmospheric half-life for this reaction is a mere 1.6 hours, indicating rapid degradation.[1] Direct photolysis and reaction with nitrate radicals during nighttime also contribute to its atmospheric breakdown, with half-lives of 3.2-4.6 hours and 1.1 hours, respectively.[1]

Fate in Water

Once in an aquatic environment, the high Henry's Law constant of DMDS (1.21×10^{-3} atm·m³/mol) suggests that volatilization from water surfaces is a significant and rapid removal process.[1][2] The estimated volatilization half-lives from a model river and lake are 3.5 hours and 4.1 days, respectively.[1]

Hydrolysis of DMDS at ambient temperatures and environmentally relevant pH levels (<12) is not considered a significant degradation pathway.[1] However, photodegradation on water surfaces exposed to sunlight is an important transformation process.[1] In oxic aquatic solutions under solar radiation, DMDS can decompose with a half-life as short as 43 seconds.[2]

Biodegradation of DMDS in aquatic systems is condition-dependent. While aerobic biodegradation appears to be a slow process, anaerobic biodegradation is a significant fate process.[1] In anoxic salt marsh sediments, DMDS was observed to be reduced by 50% to methanethiol within 1-2 days.[1] A study using the bacterium *Bacillus cereus* GIGAN2 demonstrated that under optimal aerobic conditions (30 °C, pH 7.0), 10 mg/L of DMDS could be completely removed within 96 hours, with a half-life of 21.0 hours.[3]

Fate in Soil

In the terrestrial environment, the fate of DMDS is governed by a combination of volatilization, biodegradation, and leaching.

Mobility and Leaching: Based on an estimated soil organic carbon-water partitioning coefficient (K_{oc}) of 40, DMDS is expected to have very high mobility in soil.[1] This suggests a potential for leaching into groundwater.

Volatilization: Volatilization from moist soil surfaces is anticipated to be a major dissipation pathway due to its Henry's Law constant.[1] DMDS can also volatilize from dry soil surfaces, driven by its vapor pressure.[1]

Biodegradation: Biodegradation is a crucial route for DMDS degradation in soil.[5] Studies have shown that the degradation half-life of DMDS in non-sterile soils ranges from 1.05 to 6.66 days, whereas in sterile soils, the half-life extends to 12.63 to 22.67 days, highlighting the importance

of microbial activity.[5] Field studies in different provinces have reported soil dissipation half-lives ranging from 1.35 to 6.49 days.[6][7][8]

Environmental Compartment	Process	Half-Life/Degradation Rate	Conditions	Source
Atmosphere	Reaction with OH radicals	1.6 hours	[1]	
Direct Photolysis	3.2 - 4.6 hours	Full sunlight	[1]	
Reaction with Nitrate radicals	1.1 hours	Night-time	[1]	
Water	Volatilization (model river)	3.5 hours	[1]	
Volatilization (model lake)	4.1 days	[1]		
Photolysis	43 ± 13 seconds	Oxic aqueous solution, solar elevation 90°	[2]	
Aerobic Biodegradation	21.0 hours	10 mg/L, 30°C, pH 7.0, Bacillus cereus	[3]	
Anaerobic Biodegradation	1 - 2 days (50% reduction)	Anoxic salt marsh sediments	[1]	[5]
Soil	Biodegradation	1.05 - 6.66 days	Non-sterile conditions	
Biodegradation	12.63 - 22.67 days	Sterile conditions	[5]	
Field Dissipation	1.35 - 6.49 days	Various agricultural soils	[6][7][8]	

Table 2: Degradation and Dissipation of **Dimethyl Disulfide** in the Environment. This table summarizes the key degradation rates and half-lives of DMDS in air, water, and soil under various conditions.

Experimental Protocols

The determination of the environmental fate of chemical substances like DMDS follows internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data consistency and reliability for regulatory and research purposes.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is designed to evaluate the rate and pathway of aerobic and anaerobic transformation of chemicals in soil.[\[9\]](#)

- Objective: To determine the degradation rate (DT50) and transformation product profile of a test substance in soil under controlled aerobic and anaerobic conditions.[\[10\]](#)[\[11\]](#)
- Methodology:
 - Soil Selection: Fresh soil samples, characterized for properties like texture, pH, organic carbon content, and microbial biomass, are used. Typically, at least two different soil types are recommended.
 - Test Substance Application: The test substance, often ^{14}C -labeled for tracking transformation products, is applied to the soil samples at a specified concentration.[\[10\]](#)
 - Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content for a period of up to 120 days.[\[10\]](#)[\[12\]](#)[\[13\]](#) For aerobic conditions, a continuous flow of air is supplied, and evolved $^{14}\text{CO}_2$ is trapped. For anaerobic conditions, after an initial aerobic phase to establish microbial activity, the system is purged with an inert gas (e.g., nitrogen).
 - Sampling and Analysis: Soil samples are taken at various time intervals.[\[13\]](#) The parent compound and its transformation products are extracted and analyzed using techniques

like High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Mass Spectrometry (LC-MS).[10] Non-extractable residues are also quantified.

- Data Analysis: The decline of the parent substance is used to calculate the degradation half-life (DT50). A mass balance is performed to account for the distribution of radioactivity.[11]

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308)

This guideline assesses the transformation of chemicals in aquatic environments with sediment.[4][14]

- Objective: To determine the rate of transformation of a test substance in a water-sediment system and identify the distribution and nature of transformation products.[15]
- Methodology:
 - System Setup: Intact water-sediment cores are collected from at least two different sites. The systems are allowed to equilibrate in the laboratory.
 - Test Substance Application: The ^{14}C -labeled test substance is typically applied to the water phase.[15]
 - Incubation: The systems are incubated in the dark at a constant temperature for up to 100 days.[16] For aerobic testing, the overlying water is aerated. For anaerobic testing, the system is maintained under an inert atmosphere.
 - Sampling and Analysis: At predefined intervals, the water and sediment phases are separated and analyzed for the parent substance and transformation products. Volatile compounds are trapped.
 - Data Analysis: Degradation kinetics (DT50) are determined for both the water and sediment phases, and a comprehensive mass balance is established.[15]

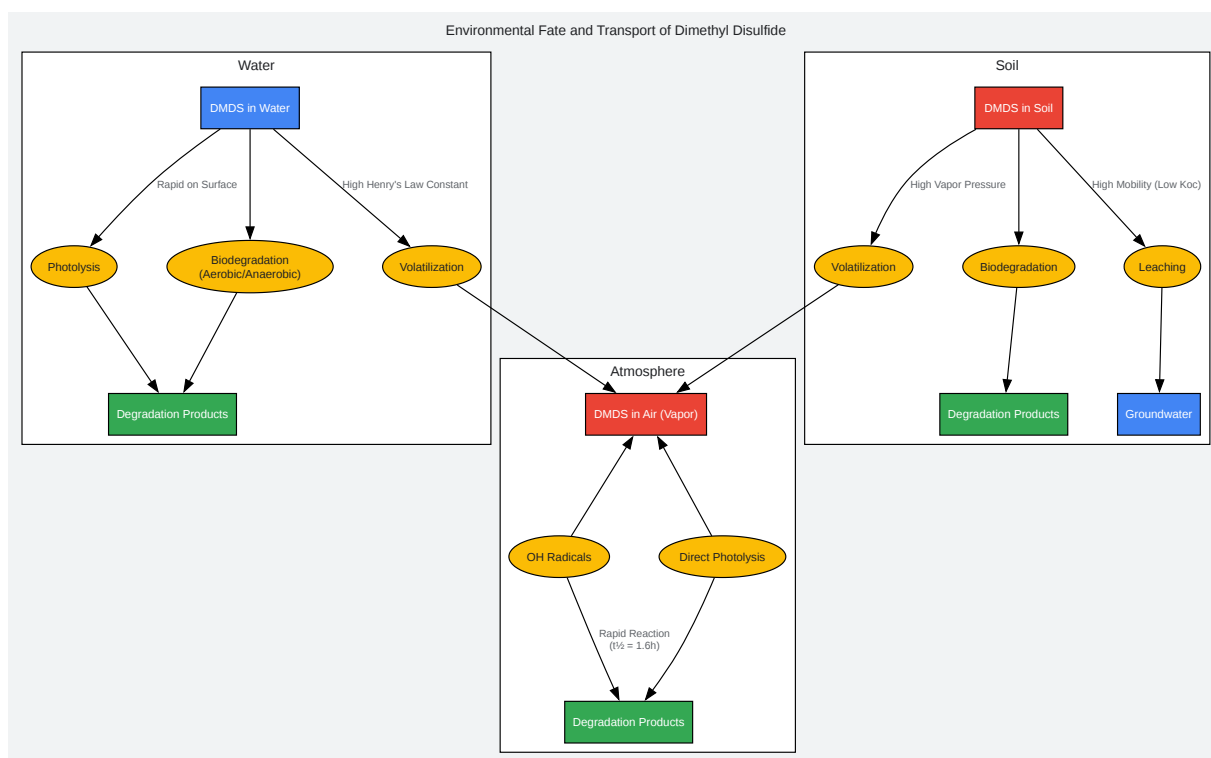
Phototransformation of Chemicals in Water – Direct Photolysis (OECD 316)

This guideline evaluates the degradation of a chemical in water due to direct absorption of sunlight.[\[17\]](#)[\[18\]](#)

- Objective: To determine the rate of direct photolysis of a chemical in water and identify major phototransformation products.[\[19\]](#)
- Methodology:
 - Tier 1 (Screening): A theoretical estimation of the maximum possible photolysis rate is calculated based on the chemical's UV-visible absorption spectrum and solar irradiance data.[\[19\]](#)[\[20\]](#)
 - Tier 2 (Experimental): If the screening test indicates potential for significant photolysis, an experimental study is conducted. A solution of the test substance in buffered, pure water is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).[\[19\]](#)[\[21\]](#) Control samples are kept in the dark.
 - Sampling and Analysis: The concentration of the test substance is measured over time in both irradiated and dark control samples.
 - Data Analysis: The rate of decline of the test substance in the irradiated samples (corrected for any degradation in the dark controls) is used to calculate the photolysis rate constant and the environmental half-life.[\[19\]](#)

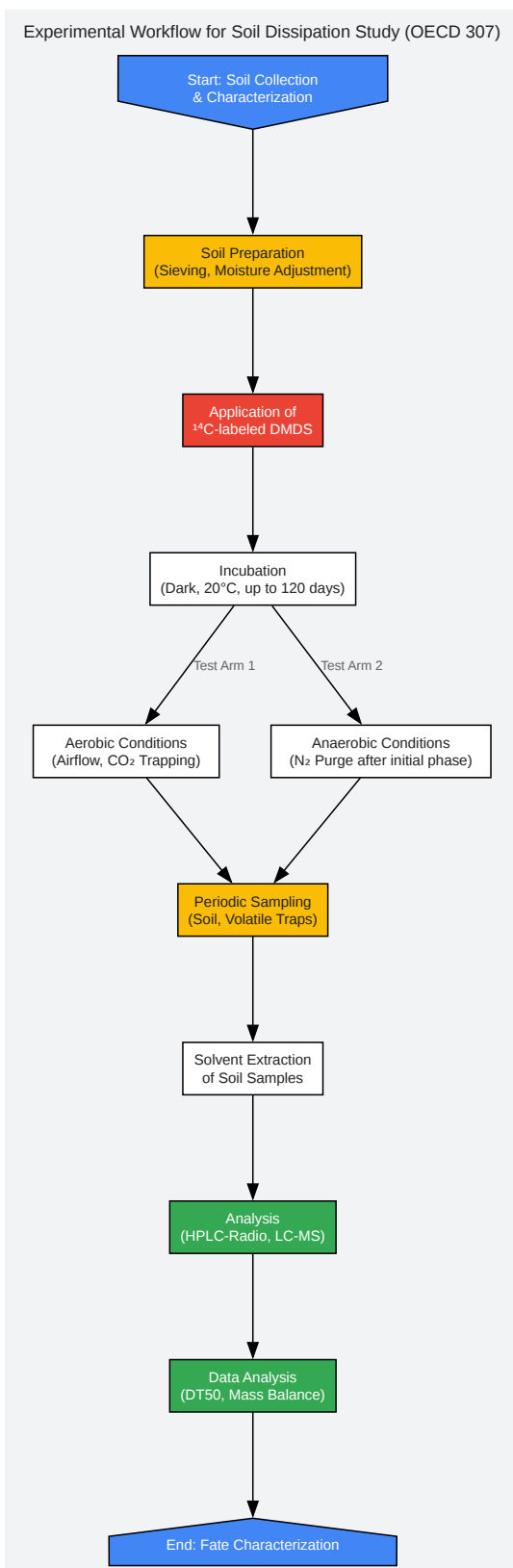
Visualizing Environmental Pathways and Experimental Workflows

To better illustrate the complex interactions and processes described, the following diagrams have been generated using the DOT language.



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Figure 1: Environmental Fate and Transport Pathways of **Dimethyl Disulfide**.



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Figure 2: Experimental Workflow for a Soil Dissipation Study (OECD 307).

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